Product packaging for N-Methylstreptothricin F(Cat. No.:CAS No. 99237-10-2)

N-Methylstreptothricin F

Número de catálogo: B1679346
Número CAS: 99237-10-2
Peso molecular: 516.5 g/mol
Clave InChI: NTYMNKDOXUGECC-JNMBGCTBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Methylstreptothricin F, also known as antibiotic A37812, is a characterized member of the streptothricin class of natural products . It is structurally defined as a derivative of Streptothricin F (S-F) which contains a single β-lysine residue . This compound is of significant research value due to the renewed scientific interest in the streptothricin scaffold as a potential therapeutic agent for combating multidrug-resistant, gram-negative pathogens . Recent studies have demonstrated that the streptothricin core exhibits rapid, bactericidal activity against highly problematic carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii, for which treatment options are severely limited . The mechanism of action involves inhibition of prokaryotic translation. Streptothricin F binds to the 30S ribosomal subunit, where its streptolidine moiety acts as a guanine mimetic, forming extensive hydrogen bonds with the 16S rRNA, thereby interfering with protein synthesis and inducing miscoding activity . A critical aspect of the streptothricin family is that toxicity varies with the number of β-lysine residues; compounds with fewer residues, such as Streptothricin F, have been shown to have a significantly more favorable (higher) lethal dose 50 (LD50) in murine models compared to those with more lysines, indicating a potentially wider therapeutic window for derivatives like this compound . This product is intended for research purposes, including microbiological, biochemical, and mechanistic studies aimed at exploring novel antibiotics. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36N8O8 B1679346 N-Methylstreptothricin F CAS No. 99237-10-2

Propiedades

Número CAS

99237-10-2

Fórmula molecular

C20H36N8O8

Peso molecular

516.5 g/mol

Nombre IUPAC

[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate

InChI

InChI=1S/C20H36N8O8/c1-28-6-9(30)12-13(18(28)33)26-20(25-12)27-17-14(24-11(31)5-8(22)3-2-4-21)15(32)16(36-19(23)34)10(7-29)35-17/h8-10,12-17,29-30,32H,2-7,21-22H2,1H3,(H2,23,34)(H,24,31)(H2,25,26,27)

Clave InChI

NTYMNKDOXUGECC-JNMBGCTBSA-N

SMILES

CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

SMILES canónico

CN1CC(C2C(C1=O)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

A 37812
A-37812
A37812
N-methylstreptothricin F

Origen del producto

United States

Origin, Isolation, and Biosynthesis of N Methylstreptothricin F

Identification of N-Methylstreptothricin F-Producing Organisms: Streptomyces spp.

This compound, along with other streptothricin-related compounds, is naturally produced by various species of soil bacteria belonging to the genus Streptomyces. nih.govnih.gov These Gram-positive, filamentous bacteria are a rich source of a wide array of secondary metabolites, including many clinically significant antibiotics. dtu.dkresearchgate.net

Streptomyces species that have been identified as producers of streptothricins include:

Streptomyces lavendulae : This species was one of the first from which streptothricin (B1209867) was isolated. nih.gov

Streptomyces rochei : A strain designated as F20 was found to produce a mixture of streptothricins. nih.govnih.gov

Streptomyces luteocolor : The NBRC13826 strain is known to produce the streptothricin-related antibiotic BD-12. nih.gov

Streptomyces fimbriatus : A halotolerant isolate, G1, obtained from marine sediments, was shown to produce a streptothricin D-like antibiotic. researchgate.net

The production of N-methylated versions of streptothricins, such as this compound, is a result of specific enzymatic modifications within the biosynthetic pathway of the producing organism. nih.gov

Methodologies for the Isolation and Purification of this compound

The isolation and purification of this compound from fermentation broths of Streptomyces cultures involve a series of chromatographic techniques. A common method for purifying streptothricins like S-F and S-D to homogeneity is through the use of Sephadex chromatography. nih.gov

A general workflow for isolation and purification can be summarized as follows:

Fermentation : The producing Streptomyces strain is cultured in a suitable medium to encourage the production of the antibiotic.

Extraction : The antibiotic is extracted from the fermentation broth. Methanol is a solvent that has been used for this purpose. researchgate.net

Chromatographic Separation : The crude extract, which contains a mixture of streptothricin congeners and other metabolites, is subjected to various chromatographic steps to separate the individual compounds. nih.gov

The structure of the isolated this compound is then confirmed using spectroscopic methods, primarily 13C and 1H Nuclear Magnetic Resonance (NMR) spectroscopy. jst.go.jp

Elucidation of Biosynthetic Pathways for Streptothricin-Related Antibiotics

The biosynthesis of streptothricins is a complex process involving a series of enzymatic reactions. It is understood to be catalyzed by enzymes associated with non-ribosomal peptide synthesis (NRPS). nih.govnih.gov The core structure of streptothricins consists of a carbamoylated D-gulosamine sugar, an amino acid side chain, and a streptolidine (B1256088) lactam moiety. nih.govcas.cn

The assembly of the streptothricin molecule is a multi-enzymatic process rather than the action of a single multifunctional protein. nih.govnih.gov Key enzymatic steps in the biosynthesis of the D-gulosamine portion include: cas.cn

EnzymeFunction
StnG A glycosyltransferase that adds D-GalNAc to the guanidino-imine of streptolidine.
StnJ Catalyzes the epimerization of the 9-OH group.
StnQ A carbamoyltransferase that installs a carbamoyl (B1232498) group at the 12-OH position.
StnI Removes the acetyl group from the 8-NH position.

The amino acid side chain is attached through a mechanism that can be independent of NRPS, as seen in the biosynthesis of the streptothricin-related antibiotic BD-12, where a tRNA-dependent aminoacylation of an amino sugar intermediate occurs. nih.gov

The N-methylation of the streptothricin scaffold is carried out by specific methyltransferases. In the biosynthetic gene cluster for the streptothricin-related antibiotic BD-12, two methyltransferase genes, orf6 and orf13, have been identified and functionally analyzed. nih.gov

These enzymes are responsible for the N-methylation at two distinct positions: nih.gov

Orf6 : This enzyme catalyzes the N-methylation of the amide bond within the streptolidine lactam.

Orf13 : This enzyme is responsible for the N-methylation of the amino acid side chain linkage.

Combinatorial biosynthesis experiments using these methyltransferase genes in conjunction with the streptothricin F biosynthetic gene cluster have successfully produced methylated forms of ST-F. nih.gov This demonstrates the direct role of these enzymes in generating compounds like this compound.

Structural Elucidation and Comparative Structural Analysis of N Methylstreptothricin F

Methodologies for the Structural Elucidation of N-Methylstreptothricin F

The determination of the intricate structure of this compound is accomplished through a multi-faceted analytical approach, primarily centered on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide complementary data that, when combined, allow for an unambiguous assignment of its atomic connectivity and stereochemistry.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound. jst.go.jp The process involves the use of one-dimensional and two-dimensional NMR experiments to piece together the molecular framework.

The structure of A37812, which was identified as this compound, was determined based on the results of ¹³C and ¹H NMR spectroscopy. jst.go.jp These techniques are fundamental in identifying the carbon skeleton and the proton environments within the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, chemists can deduce the connectivity of protons and their spatial relationships. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, revealing the presence of key functional groups such as carbonyls, and distinguishing between sp², and sp³ hybridized carbons. organicchemistrydata.org

Combining ¹H and ¹³C NMR data allows for a comprehensive picture of the molecule's structure. organicchemistrydata.org For instance, techniques like Heteronuclear Single Quantum Coherence (HSQC) can directly correlate a proton to the carbon it is attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This information is crucial for assembling the three core components of the streptothricin (B1209867) scaffold: the streptolidine (B1256088) lactam ring, the gulosamine sugar moiety, and the β-lysine side chain. researchgate.net The presence of the N-methyl group is also confirmed by a characteristic signal in the ¹H and ¹³C NMR spectra.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing evidence for the proposed structure of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound.

Soft ionization techniques, such as electrospray ionization (ESI), are typically employed for analyzing streptothricin antibiotics. acdlabs.com These methods ionize the molecule with minimal fragmentation, allowing for the clear observation of the protonated molecule [M+H]⁺. This provides a direct confirmation of the molecular weight.

Tandem mass spectrometry (MS/MS) is used to gain further structural insights through controlled fragmentation of the molecular ion. For streptothricin antibiotics, a dominant fragmentation pathway involves the cleavage of the C(7)-N bond, which results in the loss of the streptolidine moiety from the protonated molecule. nih.gov The analysis of the resulting fragment ions allows for the confirmation of the individual structural components of this compound. The fragmentation pattern is reproducible and serves as a chemical fingerprint, helping to distinguish it from other related compounds and isomers. acdlabs.com

Comparative Structural Analysis with Other Streptothricin Homologues

The unique identity of this compound is highlighted when its structure is compared to that of other members of the streptothricin family. These comparisons are primarily based on two key structural variations: the length of the β-lysine polymer chain and the presence of specific chemical modifications like N-methylation.

Structural Differentiation Based on β-Lysine Residue Number (e.g., Streptothricin F vs. Streptothricin D)

The streptothricin family is a series of homologous compounds that share a common core structure, consisting of a streptolidine ring and a carbamoylated gulosamine sugar. nih.gov The primary feature that distinguishes the individual streptothricins (designated by letters such as F, D, E, etc.) is the number of β-lysine residues attached in a homopolymer chain. researchgate.netresearchgate.net

Streptothricin F is characterized by the presence of a single β-lysine residue. nih.govplos.org In contrast, Streptothricin D possesses a longer side chain, containing three β-lysine residues. nih.govplos.org This variation in the length of the β-lysine chain has a significant impact on the biological properties of the molecules. Generally, antimicrobial activity tends to increase with the length of the β-lysine chain, while toxicity also increases. rsc.org

CompoundNumber of β-Lysine Residues
Streptothricin F1
Streptothricin D3

N-Methylation as a Defining Structural Feature within the Streptothricin Scaffold

While the number of β-lysine units defines the major classes of streptothricins, further structural diversity is introduced by modifications to the core scaffold. N-Methylation is a key modification that distinguishes certain streptothricin-like compounds. researchgate.net

This compound is structurally identical to Streptothricin F, with the crucial exception of an added methyl group. This methylation occurs on a nitrogen atom within the streptolidine lactam ring. researchgate.netnih.gov This seemingly minor addition creates a distinct chemical entity with potentially altered biological activity and properties. The existence of other N-methylated homologues, such as N-methylstreptothricin D, indicates that N-methylation is a recurring structural theme in the biosynthesis of these antibiotics. nih.gov This specific modification highlights the modular nature of streptothricin biosynthesis, where different homologues can be generated through variations in both the poly-β-lysine chain length and substitutions on the core structure.

Molecular Mechanism of Action of N Methylstreptothricin F

Interaction with the Bacterial Ribosome: Targeting the 30S Subunit of the 70S Ribosome

N-Methylstreptothricin F exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. researchgate.netplos.org Specifically, it interacts with the 30S subunit of the 70S ribosome. researchgate.netnih.gov This interaction is central to its mechanism of action, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. researchgate.netplos.org The binding site is located in a functionally critical region of the 30S subunit, distinct from the binding sites of many other ribosome-targeting antibiotics. plos.orgnih.gov

Elucidation of Protein Synthesis Inhibition Pathways

The binding of this compound to the 30S ribosomal subunit disrupts the process of translation. researchgate.netplos.org Early in vitro studies demonstrated that this compound inhibits prokaryotic translation while having significantly less effect on eukaryotic systems, suggesting a selective action against bacterial ribosomes. nih.gov The primary mechanism of inhibition involves interfering with the decoding of messenger RNA (mRNA) and the translocation of transfer RNA (tRNA) during peptide chain elongation. croftsmicrolab.org Specifically, it has been shown to block the translocation step of translation. croftsmicrolab.org

Molecular Basis of Translational Miscoding Induced by this compound

A key aspect of this compound's mechanism is its ability to induce translational miscoding. researchgate.netnih.gov This means that it causes the ribosome to inaccurately read the mRNA sequence, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. nih.gov The extent of this misreading is concentration-dependent. nih.gov Structural analyses suggest that the binding of this compound to the A-decoding site may be responsible for this miscoding activity. researchgate.net This phenomenon is also observed with aminoglycoside antibiotics, though the specific binding sites and interactions differ. plos.orgnih.gov

Structural Biology of this compound-Ribosome Binding

Cryo-Electron Microscopy (Cryo-EM) Characterization of Binding Complexes

The detailed interactions between this compound and the ribosome have been visualized using cryo-electron microscopy (cryo-EM). nih.gov This powerful technique has allowed for the high-resolution structural determination of this compound bound to the Acinetobacter baumannii 70S ribosome. plos.orgnih.gov These cryo-EM structures have been instrumental in identifying the specific binding pocket and the key molecular interactions that underpin the antibiotic's mechanism of action. nih.gov

Identification of Specific Interactions with 16S Ribosomal RNA Residues (e.g., C1054, A1196)

Cryo-EM studies have revealed that this compound binds to helix 34 of the 16S ribosomal RNA (rRNA), a component of the 30S subunit. croftsmicrolab.orgnih.gov This binding is characterized by extensive hydrogen bonding. plos.orgnih.gov Specifically, the streptolidine (B1256088) moiety of this compound interacts with the nucleobase of cytosine 1054 (C1054) (using E. coli numbering). plos.orgnih.gov Additionally, the carbamoylated gulosamine portion of the molecule forms interactions with adenine (B156593) 1196 (A1196). plos.orgnih.gov The β-amino group of the β-lysine tail also forms electrostatic interactions with the ribose backbone of uracil (B121893) 1052 (U1052) and C1054. nih.gov The importance of these interactions is underscored by the observation that mutations at C1054 and A1196 confer high-level resistance to the antibiotic. nih.gov

Comparison of Binding Sites with 2-Deoxystreptamine (B1221613) Aminoglycosides

While both streptothricins and 2-deoxystreptamine (2-DOS) aminoglycosides inhibit protein synthesis and cause miscoding, their binding sites on the ribosome are distinct. plos.orgnih.gov The 2-DOS aminoglycosides, such as gentamicin (B1671437) and tobramycin, primarily bind to helix 44 of the 16S rRNA, near the decoding center. plos.orgnih.gov In contrast, this compound binds to helix 34. croftsmicrolab.orgnih.gov This difference in binding location highlights a unique mechanism of action for the streptothricin (B1209867) class of antibiotics. nih.gov

FeatureThis compound2-Deoxystreptamine Aminoglycosides
Primary Ribosomal Target 30S subunit30S subunit
16S rRNA Binding Site Helix 34Helix 44
Key Interacting Residues C1054, A1196, U1052A1492, A1493
Mechanism of Action Inhibition of protein synthesis, translational miscodingInhibition of protein synthesis, translational miscoding

Antimicrobial Spectrum and Preclinical Efficacy Studies of N Methylstreptothricin F

Activity Profile Against Highly Drug-Resistant Gram-Negative Pathogens

N-Methylstreptothricin F, a derivative of the streptothricin (B1209867) class of antibiotics, has demonstrated significant activity against a range of highly drug-resistant Gram-negative bacteria. nih.govplos.org Streptothricins, including this compound, are notable for their potent bactericidal action against contemporary multidrug-resistant pathogens such as Escherichia coli, Klebsiella, Enterobacter, and Acinetobacter baumannii. plos.org Their efficacy extends to strains that pose a significant challenge to current antimicrobial therapies. plos.org

Efficacy Against Carbapenem-Resistant Enterobacterales (CRE)

This compound and its related compound, streptothricin D, have shown notable efficacy against Carbapenem-Resistant Enterobacterales (CRE). plos.org In a study involving 39 CRE isolates, which included strains expressing metallo- and/or serine carbapenemases, this compound displayed significant activity. plos.org The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, were determined for these isolates. For this compound, the MIC₅₀ and MIC₉₀—the concentrations required to inhibit 50% and 90% of the isolates, respectively—were 2 and 4 μM. plos.org For comparison, streptothricin D showed even greater potency with MIC₅₀ and MIC₉₀ values of 0.25 and 0.5 μM, respectively. plos.org

Minimum Inhibitory Concentrations (MIC) of Streptothricins against Carbapenem-Resistant Enterobacterales (CRE) (n=39)
CompoundMIC₅₀ (μM)MIC₉₀ (μM)MIC Range (μM)
This compound241 to 4
Streptothricin D0.250.50.25 to 2
Nourseothricin0.510.25 to 2

Efficacy Against Acinetobacter baumannii

The activity of this compound has also been evaluated against Acinetobacter baumannii, another pathogen of significant clinical concern due to its high levels of drug resistance. plos.org In tests conducted on four A. baumannii strains, the MIC for this compound was found to be four times higher than that of streptothricin D and nourseothricin. plos.org Furthermore, nourseothricin, a mixture predominantly composed of streptothricin F and D, demonstrated broad activity against a diverse panel of 104 multidrug-resistant (MDR) and extensively drug-resistant (XDR) A. baumannii isolates. plos.org For this larger set of isolates, the MIC₅₀ was 2 μM and the MIC₉₀ was 32 μM. plos.org

Efficacy Against Pandrug-Resistant Klebsiella pneumoniae Strains

This compound has shown bactericidal activity against pandrug-resistant strains of Klebsiella pneumoniae. plos.org One notable example is its effectiveness against the NDM-1-expressing Klebsiella pneumoniae Nevada strain, which is resistant to nearly all available antibiotics. plos.orgresearchgate.net In vivo studies using a murine thigh infection model demonstrated a significant therapeutic effect of this compound against this highly resistant strain. plos.org

In Vitro Efficacy Assessments

Time-Kill Kinetics of Bacterial Populations

Time-kill assays are performed to understand the rate at which an antimicrobial agent kills a bacterial population. nelsonlabs.com For this compound, time-kill analysis against the pandrug-resistant K. pneumoniae Nevada isolate (AR-0636) revealed rapid bactericidal activity. nih.gov At a concentration four times its MIC (1 μM), this compound demonstrated bactericidal effects within two hours of exposure, with no regrowth observed. nih.govresearchgate.net Similar rapid bactericidal activity was also observed against a carbapenem-resistant A. baumannii isolate. nih.govplos.org This rapid killing effect is a crucial characteristic for an effective antibiotic. nih.gov

Inhibition of Prokaryotic In Vitro Translation Assays

Streptothricins, including this compound, are known to inhibit protein synthesis in bacteria. nih.gov In vitro translation assays using E. coli extracts confirmed that both this compound and streptothricin D are potent inhibitors of prokaryotic translation. nih.govresearchgate.net These assays measure the ability of a compound to interfere with the ribosome's function of synthesizing proteins. nih.gov

In Vivo Preclinical Therapeutic Efficacy Models

Murine Thigh Infection Model Studies

The therapeutic efficacy of this compound has been evaluated in a murine thigh infection model, a standard preclinical model for assessing the in vivo activity of antimicrobial agents against localized deep-tissue infections. noblelifesci.comcriver.com These studies are crucial for understanding the potential of a compound to treat infections in a living organism.

Research has demonstrated the in vivo bactericidal effect of this compound (referred to as S-F in some studies) in a neutropenic murine thigh infection model. nih.gov In these studies, mice were rendered neutropenic to simulate conditions in immunocompromised patients and mildly renal-deficient to better mimic human drug excretion kinetics. nih.gov The model was used to test the efficacy of this compound against a pandrug-resistant strain of Klebsiella pneumoniae. nih.gov

In one key study, a single dose of this compound resulted in a substantial therapeutic effect. nih.gov Untreated control groups showed a significant increase in bacterial colony-forming units (CFU) of over 2-log10 within 24 hours post-infection. nih.gov In contrast, treatment with this compound led to a dramatic reduction in bacterial burden. nih.gov Specifically, a greater than 5-log10 reduction in CFU was observed, and in a portion of the treated mice, there were no detectable CFUs in the infected tissue. nih.gov This indicates a potent, sterilizing effect of the compound in this model. nih.gov

The findings from the murine thigh infection model underscore the potential of this compound as a therapeutic agent for infections caused by highly drug-resistant Gram-negative bacteria. nih.govresearchgate.net

Table 1: Efficacy of this compound in Murine Thigh Infection Model

OrganismModel DetailsKey FindingsReference
Klebsiella pneumoniae (pandrug-resistant Nevada strain AR-0636)Neutropenic, mildly renal-deficient mice>5-log10 reduction in CFU 24 hours post-infection. Sterilization of infection in 3 out of 5 mice at a higher dose. nih.gov

Structure Activity Relationship Sar and Synthetic Modifications of the N Methylstreptothricin F Scaffold

Identification of Critical Structural Moieties for Antimicrobial Activity

The streptothricin (B1209867) backbone is composed of three key structural components: a streptolidine (B1256088) lactam moiety, a carbamoylated gulosamine sugar core, and a β-lysine homopolymer tail. semanticscholar.orgrsc.org The antimicrobial activity of streptothricins is contingent upon the integrity and specific configuration of these parts. The primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which induces miscoding and halts prokaryotic ribosomal translocation. rsc.orgnih.govresearchgate.net Resistance mechanisms often target these critical moieties, such as enzymatic hydrolysis of the streptolidine lactam or acetylation of the β-lysine chain, underscoring their importance for biological function. rsc.org

Contribution of the Streptolidine Moiety to Activity

The streptolidine moiety, a unique guanidine-containing amino acid, is a crucial element for the antimicrobial activity of N-Methylstreptothricin F and related compounds. rsc.org Cryo-electron microscopy (cryo-EM) studies of streptothricin F (S-F) bound to the Acinetobacter baumannii 70S ribosome have provided detailed insights into its role. nih.govresearchgate.net The streptolidine portion acts as a guanine (B1146940) mimetic, forming extensive hydrogen bonds with the C1054 nucleobase of the 16S rRNA in helix 34. nih.govresearchgate.net This interaction is fundamental for anchoring the molecule to its ribosomal target. nih.gov The importance of this moiety is further highlighted by the fact that enzymatic hydrolysis of the amide bond within the streptolidine lactam ring, carried out by streptothricin hydrolase enzymes, results in the formation of inactive streptothricin acids. nih.govasm.org

Role of the Carbamoylated Gulosamine Moiety

The central carbamoylated gulosamine sugar serves as the scaffold connecting the streptolidine and β-lysine components. plos.orgplos.org Its role extends beyond that of a simple linker; it actively participates in binding to the ribosomal target. Structural data reveals that the carbamoyl (B1232498) group at the C-10 position of the gulosamine moiety forms specific interactions with the A1196 base of the 16S rRNA. nih.govresearchgate.net Mutations at this corresponding residue in E. coli confer high-level resistance to streptothricins, confirming the critical nature of this interaction for the drug's activity. nih.govresearchgate.net Some natural streptothricin-like analogs feature variations in the location of this carbamoyl group, for instance, at the C-12 position, which represents a point of structural diversity within this antibiotic class. nih.govacs.org

Influence of β-Lysine Homopolymer Chain Length on Biological Efficacy

A defining feature that differentiates various streptothricins is the length of the β-lysine homopolymer chain attached to the gulosamine core. nih.gov this compound, with a single β-lysine residue (n=1), is the simplest member of the most common series. nih.gov Research demonstrates a direct correlation between the length of this poly-β-lysine chain and both antimicrobial efficacy and toxicity. rsc.orgnih.gov

Generally, a longer β-lysine chain leads to enhanced antimicrobial activity. For example, streptothricin D (n=3) exhibits approximately four-fold greater activity against K. pneumoniae than streptothricin F (n=1). rsc.org However, this increase in potency is coupled with a dramatic increase in toxicity. rsc.orgnih.gov Studies in mice have shown that streptothricin F is significantly less toxic than its counterparts with longer lysine (B10760008) chains. nih.govnih.gov The β-amino group of the first β-lysine residue is also critical for activity, as its acetylation by streptothricin acetyltransferase enzymes is a primary mechanism of bacterial resistance. asm.orgplos.org This modification introduces a steric clash within the ribosomal binding pocket, preventing the antibiotic from binding effectively. nih.gov

Table 1: Comparison of Biological Efficacy and Toxicity of Streptothricin Analogs This interactive table summarizes the relationship between the β-lysine chain length (n), antimicrobial activity (MIC), and toxicity (LD₅₀) for different streptothricins.

Compound β-Lysine Units (n) Antimicrobial Activity (MIC)¹ Toxicity (LD₅₀, murine)²
Streptothricin F 1 1 µM 300 mg/kg
Streptothricin E 2 Not specified 26 mg/kg
Streptothricin D 3 0.19 µg/mL ~10 mg/kg
Streptothricin C 4 Not specified ~10 mg/kg

¹MIC against K. pneumoniae Nevada strain AR-0636. rsc.org ²LD₅₀ values from studies in mice. rsc.orgnih.govnih.gov

Chemical Synthesis and Analog Development of the Streptothricin Scaffold

The promising activity profile of the streptothricin scaffold, particularly the lower toxicity of streptothricin F, has spurred efforts in chemical synthesis to enable detailed structure-activity relationship studies and the development of novel analogs. semanticscholar.org

Diversity-Enabling Total Synthesis Approaches for Streptothricin F

A landmark achievement in this area has been the development of a convergent, diversity-enabling total synthesis of streptothricin F. nih.govrsc.orgexlibrisgroup.com This approach allows for the independent modification of the three key structural moieties—streptolidine, gulosamine, and β-lysine—before they are coupled together in the late stages of the synthesis. semanticscholar.orgrsc.org This strategy is highly advantageous for rapidly generating a library of analogs to explore the SAR. rsc.org

The synthesis involves the separate preparation of three key fragments: a streptolidine isothiocyanate, a protected gulosamine core, and a protected β-lysine unit. semanticscholar.orgrsc.org Key chemical steps include a diastereoselective azidation of a lactam enolate to set a critical stereocenter in the streptolidine precursor and a mercury(II) chloride-mediated desulfurization-guanidination to form the final streptolidine ring. nih.govrsc.org The fragments are then coupled, with all stereocenters set, before a final global deprotection yields the natural product. rsc.org This synthetic route is more efficient than earlier methods and is specifically designed to facilitate the creation of analogs for therapeutic optimization. semanticscholar.orgrsc.org

Investigating N-Methylation Effects on Biological Activity and Stability in Related Peptide Systems

While specific data on the N-methylation of Streptothricin F is limited in the provided context, the existence of N-methylated analogs like N-methyl-Streptothricin-D suggests it is a naturally occurring modification. nih.gov The investigation of synthetic N-methylated streptothricin analogs could be a viable strategy to improve the pharmacokinetic properties of the scaffold, potentially increasing its stability and bioavailability while modulating its activity and toxicity profile. nih.govannualreviews.org

Rational Design and Preclinical Evaluation of this compound Derivatives for Enhanced Antimicrobial Properties

The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antibiotics. The streptothricin class of antibiotics, including this compound, has garnered renewed interest due to its potent bactericidal activity, particularly against highly resistant Gram-negative pathogens. jst.go.jpresearchgate.net Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds into clinical candidates by identifying the key structural features responsible for biological activity. collaborativedrug.comresearchgate.net The rational design of derivatives of the this compound scaffold focuses on enhancing antimicrobial potency, overcoming resistance mechanisms, and improving pharmacokinetic properties. researchgate.net

The core structure of streptothricins consists of a streptolidine lactam, a carbamoylated gulosamine sugar, and a unique poly-β-lysine chain. researchgate.net this compound is distinguished by its specific methylation and a single β-lysine residue. A primary mechanism of bacterial resistance to streptothricins is the enzymatic acetylation of the β-amino group on the β-lysine chain, which blocks the antibiotic's activity. researchgate.net This understanding forms the basis for the rational design of new derivatives aimed at circumventing this resistance.

Preclinical evaluation of these rationally designed compounds involves determining their in vitro antimicrobial activity against a panel of clinically relevant bacteria. A key metric used in these evaluations is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Research into the streptothricin scaffold, which includes this compound, has provided valuable SAR insights. Studies comparing purified streptothricin F (S-F) and streptothricin D (S-D), which differ in the length of their β-lysine chains (one vs. three residues, respectively), have shown variations in their activity spectra. researchgate.net For instance, the activity of these compounds has been systematically tested against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii. researchgate.net

Detailed findings from these comparative evaluations are presented below.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of Streptothricin F and Streptothricin D

OrganismStreptothricin F (S-F)Streptothricin D (S-D)
Klebsiella pneumoniae (Carbapenem-Resistant)0.25>0.25
Escherichia coli (Carbapenem-Resistant)<0.125 - 32<0.125 - 64
Acinetobacter baumannii<0.125 - 64<0.125 - 64

Data sourced from studies on nourseothricin components. researchgate.net

The data indicate that streptothricin F demonstrates potent activity against critical Gram-negative pathogens. researchgate.net The development of synthetic methodologies for streptothricin F has been a significant advancement, enabling the creation of novel analogs for SAR studies. jst.go.jpresearchgate.net By modifying the β-lysine moiety, the gulosamine sugar, or the streptolidine core, researchers aim to design derivatives that are not recognized by resistance enzymes while retaining or enhancing their interaction with the bacterial ribosome's 30S subunit, their ultimate target. jst.go.jpresearchgate.net These synthetic and evaluation efforts are ongoing and represent a promising avenue for developing new antibiotics to combat multidrug-resistant infections.

Future Directions and Research Gaps in N Methylstreptothricin F Research

Comprehensive Elucidation of Streptothricin (B1209867) Biosynthetic Pathways

A complete understanding of the biosynthetic pathway of N-Methylstreptothricin F and its congeners is fundamental for pathway engineering and the generation of novel derivatives. cas.cn While significant progress has been made, including the identification of gene clusters in various Streptomyces species, a comprehensive map of the entire process is still needed. d-nb.infonih.govpacb.comnih.gov

Research has identified that the biosynthesis is catalyzed by enzymes related to nonribosomal peptide synthetases (NRPS). nih.govasm.orgnih.gov The assembly involves distinct enzymatic steps for each of the core components: the streptolidine (B1256088) lactam, the gulosamine sugar, and the β-lysine tail. d-nb.infonih.gov For instance, the biosynthesis of the D-gulosamine moiety involves a novel glycosyltransferase (StnG), an epimerase (StnJ), a carbamoyltransferase (StnQ), and an acetyltransferase (StnI). cas.cn However, the precise interplay and regulation of these enzymes require further investigation. A key research gap is the full characterization of the multienzymatic system responsible for peptide bond formation, which, unlike typical peptide synthases, appears to be arranged as a multienzymatic system rather than a single multifunctional protein. nih.gov

Future work should aim to:

Functionally characterize all open reading frames (ORFs) within the identified biosynthetic gene clusters. nih.govnih.gov

Isolate and characterize all biosynthetic intermediates.

Elucidate the regulatory networks that control the expression of the biosynthetic genes.

This knowledge will be instrumental in manipulating the biosynthetic pathway to improve yields and generate novel streptothricin analogs with enhanced properties. cas.cn

Table 1: Key Enzymes in Streptothricin Biosynthesis

EnzymeProposed FunctionRole in BiosynthesisSource
StnGGuanidino-imine glycosyltransferaseAdds D-GalNAc to the streptolidine core cas.cn
StnJEpimeraseCatalyzes epimerization of the 9-OH group cas.cn
StnQCarbamoyltransferaseInstalls a carbamoyl (B1232498) group at the 12-OH position cas.cn
StnIAcetyltransferaseRemoves the acetyl group from the 8-NH position cas.cn
Orf1Peptide SynthetaseInvolved in peptide bond formation via a nonribosomal mechanism nih.govnih.gov
Orf15TransaminaseResponsible for the conversion of α-Lysine to β-Lysine researchgate.net
Orf17CarbamoyltransferaseActs on the D-gulosamine sugar moiety researchgate.net

Advanced Structural Biology for Detailed Understanding of Ribosomal Interactions

Recent breakthroughs using cryogenic electron microscopy (cryo-EM) have provided the first high-resolution structures of streptothricins F and D bound to the bacterial ribosome. nih.govnih.gov These studies revealed that the primary binding site is on the 30S subunit, specifically within helix 34 of the 16S rRNA. nih.govplos.orgkirbylab.org The streptolidine moiety of the antibiotic makes critical hydrogen-bonding contacts with the nucleobase C1054, while the carbamoylated gulosamine moiety interacts with A1196. nih.govresearchgate.net This unique binding mode, which is distinct from other known translation inhibitors, is thought to stabilize non-cognate tRNAs in the ribosomal A-site, leading to protein miscoding and bactericidal activity. nih.govresearchgate.netkirbylab.org

Despite this progress, there are still gaps in our understanding of the dynamic interactions at the molecular level. Future research employing advanced structural biology techniques should focus on:

Obtaining higher-resolution structures of this compound and its analogs bound to ribosomes from various clinically relevant pathogens.

Visualizing the ribosome in different conformational states during translation to understand precisely how the antibiotic disrupts the process.

Investigating the structural basis for the greater selectivity of streptothricins for prokaryotic over eukaryotic ribosomes. nih.gov

A more detailed structural understanding will be crucial for the rational design of new analogs with improved target affinity and selectivity, potentially leading to a wider therapeutic window. kirbylab.org

Strategies for Mitigating and Overcoming Emerging Resistance Mechanisms

The primary mechanism of resistance to streptothricins is the enzymatic inactivation of the drug by streptothricin acetyltransferases (SATs), which transfer an acetyl group to the β-amino group of the β-lysine side chain, abolishing its activity. nih.govresearchgate.netresearchgate.netresearchgate.net A secondary, less common resistance pathway involves the hydrolysis of the streptolidine lactam ring. researchgate.netrsc.org Resistance can also emerge through mutations in the 16S rRNA at the antibiotic's binding site. nih.gov

A significant research gap is the "neglected resistome"—the vast pool of potential resistance genes in the environment that have not yet emerged clinically. researchgate.netnih.gov It is predicted that with increased clinical use, other resistance mechanisms, such as those common for aminoglycosides (e.g., drug efflux, target modification by methyltransferases), could be selected for. nih.govresearchgate.net

Future strategies to combat resistance must be proactive and multifaceted:

Resistance-Proofing Analogs: The development of a diversity-enabling total synthesis allows for the creation of analogs modified at the β-lysine moiety to prevent recognition and inactivation by acetyltransferase enzymes. kirbylab.orgrsc.org

Surveillance and Prediction: Functional metagenomic studies are needed to mine environmental and clinical samples for novel resistance determinants to anticipate future threats. researchgate.net

Combination Therapy: Investigating the synergistic effects of this compound with other classes of antibiotics could provide a strategy to overcome resistance and enhance efficacy. nih.gov

Table 2: Known and Potential Resistance Mechanisms against Streptothricins

MechanismDescriptionMolecular BasisSource
Documented
Drug Modification (Acetylation)Enzymatic transfer of an acetyl group to the β-lysine amino group, inactivating the antibiotic.Streptothricin Acetyltransferases (e.g., Sat, STAT, NAT) nih.govresearchgate.netresearchgate.net
Drug Modification (Hydrolysis)Enzymatic hydrolysis of the streptolidine lactam ring.Streptolidine Hydrolases nih.govrsc.org
Target ModificationMutations in the 16S rRNA gene reduce antibiotic binding affinity.Point mutations at C1054 in the 16S rRNA. nih.gov
Predicted
Target Modification (Methylation)Enzymatic methylation of the 16S rRNA binding site could block antibiotic interaction.Putative rRNA Methyltransferases nih.govresearchgate.net
Drug EffluxActive transport of the antibiotic out of the bacterial cell.Efflux pumps (hypothesized) nih.gov
Drug Modification (Other)Phosphorylation or nucleotidylation of the antibiotic.Phosphotransferases, Nucleotidyltransferases (hypothesized) nih.gov

Development of Novel Analogs with Tailored Antimicrobial Spectra and Improved Therapeutic Potential

The historical development of streptothricins was hampered by toxicity concerns associated with natural product mixtures. nih.govresearchgate.net However, recent work has shown that toxicity correlates with the length of the poly-β-lysine chain, with streptothricin F (and by extension, this compound) exhibiting significantly lower toxicity than congeners with longer chains. nih.govresearchgate.net The development of a robust and convergent total synthesis platform is a critical breakthrough, as it enables the systematic exploration of the streptothricin chemical space for the first time. rsc.orgnih.govsemanticscholar.org

The primary research gap is now the extensive medicinal chemistry exploration needed to optimize the scaffold. nih.gov The goals for developing novel analogs are clear:

Enhance Potency and Spectrum: Modify the core structure to improve activity against a broader range of resistant pathogens.

Reduce Toxicity: Fine-tune the structure to maximize selectivity for prokaryotic ribosomes and minimize off-target effects, thereby improving the therapeutic index. nih.gov

Evade Resistance: Design analogs that are not substrates for known resistance enzymes, particularly streptothricin acetyltransferases. kirbylab.orgrsc.org

Optimize Pharmacokinetics: Improve properties such as bacterial cell penetration, metabolic stability, and efflux avoidance.

The synthetic platforms now available allow for the independent modification of the streptolidine lactam, the gulosamine sugar, and the amino acid side chain, facilitating detailed structure-activity relationship (SAR) studies to achieve these goals. rsc.orgsemanticscholar.org

Q & A

Q. What is the structural basis for N-Methylstreptothricin F's interaction with bacterial ribosomes?

this compound binds to the decoding center of the bacterial ribosome, disrupting tRNA accommodation and inhibiting protein synthesis. Methodologically, this interaction is validated through ribosomal binding assays using radiolabeled compounds and cryo-electron microscopy (cryo-EM) to resolve binding conformations . Comparative studies with streptothricin analogs (e.g., N-methylstreptothricin D) highlight conserved binding motifs in the 16S rRNA .

Q. How is this compound synthesized, and what are the key challenges in its chemical production?

The compound is biosynthesized via a nonribosomal peptide synthetase (NRPS) pathway, with methylation occurring at specific β-lysine residues. Total synthesis involves modular assembly of β-lysine subunits and stereochemical control during N-methylation. Key challenges include maintaining regioselectivity and avoiding epimerization, addressed through solid-phase peptide synthesis (SPPS) and chiral HPLC purification .

Q. What standardized assays are used to evaluate this compound's antibacterial efficacy?

Minimum inhibitory concentration (MIC) assays against Gram-negative and Gram-positive pathogens (e.g., E. coli, S. aureus) are standard. Time-kill kinetics and post-antibiotic effect (PAE) studies further characterize bactericidal activity. Data interpretation requires adherence to CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications (e.g., methylation) influence this compound's resistance profile?

Methylation at the β-lysine moiety reduces susceptibility to bacterial acetyltransferases, a common resistance mechanism. Structure-activity relationship (SAR) studies using synthetic analogs (e.g., desmethyl variants) reveal that methylation enhances ribosomal binding affinity by ~30%, as quantified via surface plasmon resonance (SPR) . Resistance mutations in ribosomal proteins (e.g., RpsL K43R) can be identified through whole-genome sequencing of resistant strains .

Q. What experimental strategies resolve contradictions in reported ribosomal binding data for streptothricin analogs?

Discrepancies in binding affinities (e.g., between this compound and D) are addressed through competitive binding assays with fluorescently labeled probes and molecular dynamics (MD) simulations. Cross-validation using isothermal titration calorimetry (ITC) clarifies thermodynamic parameters (ΔG, ΔH) .

Q. How can researchers design studies to explore this compound's synergistic effects with other antibiotics?

Fractional inhibitory concentration index (FICI) assays paired with checkerboard titration are used to identify synergism (e.g., with β-lactams or aminoglycosides). Transcriptomic profiling (RNA-seq) of treated bacteria elucidates pathways potentiated by combination therapy .

Q. What methodologies are critical for ensuring reproducibility in this compound studies?

Detailed protocols for compound characterization (e.g., NMR, HRMS, optical rotation comparisons) must follow NIH preclinical reporting guidelines. Batch-to-batch variability is minimized via standardized fermentation conditions (e.g., pH, temperature) for biosynthetic production .

Experimental Design & Data Analysis

Q. How should researchers address variability in MIC values across different bacterial strains?

Stratify data by bacterial species and resistance genotype. Use normalized growth curves and statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to account for inter-strain variability. Include positive controls (e.g., streptomycin) to benchmark potency .

Q. What statistical frameworks are recommended for analyzing ribosomal binding kinetics?

Non-linear regression models (e.g., one-site vs. two-site binding) fit to SPR or ITC data. Bayesian information criterion (BIC) evaluates model robustness. Report confidence intervals and effect sizes to contextualize small-sample studies .

Q. How can in silico methods complement experimental studies on this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis of ribosomal RNA residues (e.g., A1492, A1493). Machine learning models trained on SAR data prioritize synthetic analogs for testing .

Data Reporting & Ethical Compliance

Q. What metadata is essential for publishing this compound-related findings?

Include raw spectral data (NMR, HRMS), crystallization conditions (for structural studies), and strain accession numbers. Adhere to FAIR principles by depositing data in public repositories (e.g., ChEMBL, PDB) .

Q. How should researchers document in vivo toxicity profiles for preclinical studies?

Follow ARRIVE guidelines for animal studies: report LD₅₀, organ histopathology, and pharmacokinetic parameters (Cmax, AUC). Use sham-treated controls to distinguish compound-specific effects .

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